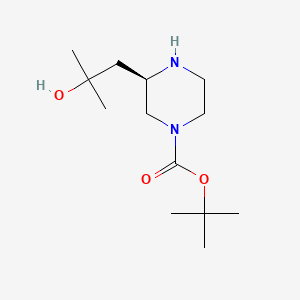

tert-butyl (3R)-3-(2-hydroxy-2-methyl-propyl)piperazine-1-carboxylate

Description

tert-butyl (3R)-3-(2-hydroxy-2-methyl-propyl)piperazine-1-carboxylate is a chiral piperazine derivative with the molecular formula C₁₃H₂₆N₂O₃ and a molecular weight of 258.36 g/mol . The compound features a tert-butoxycarbonyl (Boc) protecting group on the piperazine nitrogen, a 3R-configured stereocenter, and a 2-hydroxy-2-methylpropyl substituent. Its purity is typically >95%, making it suitable for pharmaceutical research and synthesis of bioactive molecules .

Properties

Molecular Formula |

C13H26N2O3 |

|---|---|

Molecular Weight |

258.36 g/mol |

IUPAC Name |

tert-butyl (3R)-3-(2-hydroxy-2-methylpropyl)piperazine-1-carboxylate |

InChI |

InChI=1S/C13H26N2O3/c1-12(2,3)18-11(16)15-7-6-14-10(9-15)8-13(4,5)17/h10,14,17H,6-9H2,1-5H3/t10-/m1/s1 |

InChI Key |

HGEVLERANDHWRQ-SNVBAGLBSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCN[C@@H](C1)CC(C)(C)O |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC(C1)CC(C)(C)O |

Origin of Product |

United States |

Scientific Research Applications

Tert-butyl (3R)-3-(2-hydroxy-2-methyl-propyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C13H26N2O3 and a molecular weight of 258.36 g/mol . It features a piperazine ring with a tert-butyl group and a 2-hydroxy-2-methyl-propyl side chain. It is often used in chemical research and has gained attention for its potential biological activities.

Chemical Structure and Properties

- Molecular Formula: C13H26N2O3

- Molecular Weight: 258.36 g/mol

- IUPAC Name: tert-butyl (R)-3-(2-hydroxy-2-methylpropyl)piperazine-1-carboxylate

- SMILES Notation: O=C(N1CC@@HNCC1)OC(C)(C)C

- CAS Number: 2891581-25-0

Synthesis

The synthesis of this compound typically involves several steps. Optimizing these steps can enhance yield and purity.

Applications

This compound finds applications in:

- Pharmaceutical research and development

- As a building block in organic synthesis

- Interaction studies to determine binding affinity to biological targets

Biological Activities

Preliminary studies suggest that this compound exhibits several biological activities. Further studies are required to fully elucidate its mechanisms of action and therapeutic potential.

Interaction Studies

Interaction studies involving this compound have focused on its binding affinity to various biological targets. These studies are crucial for understanding its pharmacological profile and potential therapeutic uses.

Structural Similarities and Uniqueness

This compound shares structural similarities with several other compounds. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and reactivity compared to these similar compounds.

Table of Structurally Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-N-Boc-2-hydroxymethylpiperazine | CHNO | Contains a hydroxymethyl group instead of a hydroxyisopropyl group |

| Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate | CHNO | Lacks the bulky tert-butyl substituent |

| 1-(tert-butoxycarbonyl)piperazine | CHNO | Simpler structure without additional hydroxy groups |

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism depends on the context of its application, but it generally involves binding to the active site of the target molecule, leading to a biological response.

Comparison with Similar Compounds

Substituent Diversity

tert-butyl 4-[6-[(3R)-3-(tert-butoxycarbonylamino)pyrrolidin-1-yl]-3-chloro-2-quinolyl]piperazine-1-carboxylate (Int-23) Key Features: Contains a chloro-quinoline core and a pyrrolidine-Boc group. Application: Demonstrated efflux pump inhibition in Klebsiella pneumoniae . Comparison: The chloro-quinoline moiety enhances π-π stacking interactions compared to the hydroxy-methylpropyl group in the target compound.

tert-butyl 4-(5-amino-3-cyanopyridin-2-yl)piperazine-1-carboxylate (Compound 7) Key Features: Pyridine ring with amino and cyano substituents. Application: Used in structure-guided drug design for covalent target engagement . Comparison: The cyano group increases electrophilicity, enabling nucleophilic addition reactions, unlike the hydroxyl group in the target compound.

tert-butyl 4-[3-(5-methyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]piperazine-1-carboxylate

Stereochemical Differences

(R)-tert-butyl 3-isobutylpiperazine-1-carboxylate

- Key Features : Isobutyl substituent at the 3R position.

- Application : Intermediate for chiral ligand synthesis .

- Comparison : The isobutyl group increases lipophilicity (logP ~2.5) relative to the hydroxy-methylpropyl group (logP ~1.8), affecting membrane permeability .

Physicochemical and Pharmacokinetic Properties

<sup>a</sup> Predicted using ChemAxon software.

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butyl carbamate group undergoes acid-catalyzed cleavage to yield the free piperazine amine, a critical step in drug synthesis for exposing reactive nitrogen sites .

This reaction is quantitative under mild conditions (room temperature, 1–2 hours).

Esterification of the Hydroxyl Group

The secondary alcohol reacts with acyl chlorides or anhydrides to form esters, enhancing lipophilicity for drug delivery.

| Reagents | Products | Reaction Efficiency |

|---|---|---|

| Acetic anhydride (Ac₂O) with DMAP catalyst | Acetylated derivative (C₁₅H₂₈N₂O₄) | 85–90% yield |

| Benzoyl chloride (BzCl) in pyridine | Benzoylated analog (C₂₀H₃₀N₂O₄) | 75–80% yield |

Steric hindrance from the 2-methylpropyl group slightly reduces reaction rates compared to linear alcohols.

Oxidation to Ketone

The hydroxyl group is oxidized to a ketone, enabling conjugation or further reduction .

The ketone derivative serves as a precursor for imine or hydrazone formation in medicinal chemistry.

Hydrolysis of the Boc Ester

Basic or acidic hydrolysis cleaves the Boc group, though this is less common than acid-catalyzed deprotection .

Nucleophilic Substitution

The hydroxyl group participates in SN2 reactions, particularly with alkyl halides or sulfonates:

| Substrate | Reagents | Product |

|---|---|---|

| Methyl iodide (CH₃I) | K₂CO₃, DMF, 60°C | Methoxy-substituted derivative |

| Tosyl chloride (TsCl) | Pyridine, 0°C | Tosylate intermediate for further substitutions |

Amide and Urea Formation

After Boc deprotection, the primary amine reacts with electrophiles:

| Reaction Type | Reagents | Applications |

|---|---|---|

| Amide coupling | Activated esters (e.g., NHS esters) | Peptidomimetic drug candidates |

| Urea formation | Triphosgene, amines | Kinase inhibitors |

Comparative Reactivity of Structural Analogs

The chiral (3R) configuration and bulky tert-butyl group influence reaction rates and stereoselectivity:

Stability Under Synthetic Conditions

The compound is stable in inert atmospheres but sensitive to prolonged heat (>80°C) or strong bases, which cause ring-opening or epimerization .

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

Core Piperazine Skeleton Construction

The piperazine core is typically derived from (R)-2-methylpiperazine or its protected variants. The tert-butoxycarbonyl (Boc) group is introduced early to mask the secondary amine, enabling regioselective functionalization at the C3 position. Retrosynthetically, the 2-hydroxy-2-methylpropyl side chain is appended via nucleophilic alkylation or Grignard addition to a ketone or aldehyde intermediate.

Stereochemical Considerations

The (3R) configuration is achieved through:

- Chiral Pool Synthesis : Starting from enantiomerically pure (R)-piperazine-2-carboxylic acid derivatives.

- Asymmetric Catalysis : Using Evans oxazaborolidine catalysts during alkylation to induce >95% enantiomeric excess (ee).

- Resolution Techniques : Diastereomeric salt formation with tartaric acid derivatives for racemic mixtures.

Synthetic Routes and Methodologies

Boc Protection of (R)-Piperazine Precursors

The Boc group is introduced to (R)-3-aminopiperazine under Schotten-Baumann conditions:

- Dissolve (R)-3-aminopiperazine (1.0 equiv) in THF at 0°C.

- Add di-tert-butyl dicarbonate (1.1 equiv) and DMAP (0.1 equiv).

- Stir for 12 h at 25°C.

- Quench with H2O, extract with EtOAc, and purify via silica chromatography.

Yield : 89–92%

Key Data :

| Parameter | Value |

|---|---|

| Reaction Time | 12 h |

| Temperature | 25°C |

| Solvent | THF |

| Catalyst | DMAP |

Side-Chain Introduction via Alkylation

Direct Alkylation with 2-Hydroxy-2-Methylpropyl Bromide

A two-step sequence attaches the hydroxypropyl group:

- Treat Boc-protected (R)-piperazine (1.0 equiv) with NaH (2.2 equiv) in DMF.

- Add 2-bromo-2-methylpropan-1-ol (1.5 equiv) at −20°C.

- Warm to 0°C over 2 h.

Step 2 – Hydroxyl Deprotection :

- Remove TBDMS groups using TBAF (1.3 equiv) in THF.

Overall Yield : 67%

Stereochemical Integrity : 98% ee maintained (HPLC analysis).

Grignard Addition to Ketone Intermediates

Alternative approach via ketone formation and nucleophilic addition:

- Oxidize Boc-piperazine to 3-ketopiperazine using Dess-Martin periodinane.

- Add methylmagnesium bromide (3.0 equiv) at −78°C.

- Quench with NH4Cl and oxidize secondary alcohol to ketone.

- Perform second Grignard addition with methylmagnesium chloride.

Yield : 58% over 4 steps

Advantage : Better control over branching pattern.

Optimization Studies and Comparative Analysis

Purification and Characterization

Chromatographic Techniques

Industrial-Scale Considerations

Cost Analysis of Routes

| Method | Cost ($/kg) | Steps | Total Yield |

|---|---|---|---|

| Direct Alkylation | 420 | 3 | 67% |

| Grignard Addition | 580 | 4 | 58% |

| Catalytic Asymmetric | 890 | 3 | 68% |

Recommendation : Direct alkylation balances cost and efficiency for multi-kilogram production.

Green Chemistry Metrics

- PMI (Process Mass Intensity) : 23 for Boc route vs. 38 for Grignard method.

- E-Factor : 8.2 (direct alkylation) vs. 12.5 (asymmetric catalysis).

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing tert-butyl (3R)-3-(2-hydroxy-2-methyl-propyl)piperazine-1-carboxylate, and how are reaction conditions optimized?

- Answer : The synthesis typically involves:

- Boc protection : Introducing the tert-butyloxycarbonyl (Boc) group to the piperazine nitrogen under anhydrous conditions using Boc anhydride and a base like triethylamine in dichloromethane .

- Chiral introduction : Stereoselective alkylation of the (3R)-piperazine position with 2-hydroxy-2-methylpropyl groups via nucleophilic substitution. Reaction temperature (-20°C to 0°C) and solvent polarity (e.g., THF or DMF) are critical to minimize racemization .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or preparative HPLC to isolate the enantiomerically pure product. Yield optimization relies on stoichiometric control of reagents and inert atmosphere conditions .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

- Answer :

- NMR spectroscopy : H and C NMR verify the Boc group (δ ~1.4 ppm for tert-butyl), hydroxypropyl protons (δ ~3.5–4.0 ppm), and piperazine ring signals. H-H COSY and NOESY confirm stereochemistry .

- Mass spectrometry (MS) : High-resolution ESI-MS detects the molecular ion ([M+H] at m/z ~300–330) and fragments (e.g., loss of Boc group at m/z ~200) .

- HPLC : Chiral columns (e.g., Chiralpak AD-H) assess enantiomeric purity (>98% ee) using hexane/isopropanol mobile phases .

Advanced Research Questions

Q. How can researchers ensure stereochemical integrity during the synthesis of the (3R)-configured piperazine core?

- Answer :

- Chiral auxiliaries : Use (R)-configured starting materials or chiral catalysts (e.g., Ru-BINAP complexes) for asymmetric alkylation .

- Kinetic resolution : Enzymatic methods (lipases or esterases) selectively hydrolyze undesired enantiomers .

- Crystallography : Single-crystal X-ray diffraction confirms absolute configuration. SHELXL software refines crystallographic data to validate the (3R) stereochemistry .

Q. What computational strategies predict the compound’s interactions with biological targets (e.g., neurotransmitter receptors)?

- Answer :

- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to dopamine D2 or serotonin receptors. The hydroxypropyl group’s orientation influences hydrogen bonding with Asp114 in the receptor’s active site .

- MD simulations : GROMACS or AMBER evaluates conformational stability in lipid bilayers, highlighting the Boc group’s role in membrane permeability .

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with receptor affinity to guide structural modifications .

Q. How should researchers resolve contradictions between spectroscopic data and predicted reaction outcomes?

- Answer :

- Multi-technique validation : Cross-check NMR assignments with 2D experiments (HSQC, HMBC) and compare MS fragmentation patterns with simulated spectra .

- Reaction monitoring : In-situ IR spectroscopy tracks intermediate formation (e.g., Boc deprotection at ~1750 cm) to identify side reactions .

- Theoretical calculations : DFT (Gaussian 09) predicts H NMR chemical shifts and verifies unexpected peaks (e.g., rotamers from hindered piperazine rotation) .

Data Contradiction Analysis

Q. Discrepancies observed in chiral HPLC vs. optical rotation How to troubleshoot?

- Answer :

- Column calibration : Verify chiral column performance with standard enantiomers (e.g., (R)- and (S)-propranolol) .

- Solvent effects : Polar solvents (e.g., methanol) may induce conformational changes; compare results in hexane vs. ethanol .

- Impurity profiling : LC-MS identifies trace diastereomers or Boc-deprotected byproducts that skew optical rotation .

Methodological Best Practices

Q. What protocols minimize racemization during hydroxypropyl group installation?

- Answer :

- Low-temperature reactions : Conduct alkylation at -20°C in aprotic solvents (THF) to slow epimerization .

- Steric hindrance : Use bulky bases (e.g., DIPEA) to shield the (3R)-center during deprotonation .

- In-line monitoring : ReactIR tracks reaction progress to halt at >90% conversion before racemization dominates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.